molecular formula C12H14N2O3 B4954816 2,2-dimethyl-N-(2-nitrophenyl)cyclopropane-1-carboxamide

2,2-dimethyl-N-(2-nitrophenyl)cyclopropane-1-carboxamide

Cat. No.: B4954816
M. Wt: 234.25 g/mol
InChI Key: NZVFSWOONYHTTQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(2-nitrophenyl)cyclopropane-1-carboxamide is an organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and carboxamide functional groups makes it a versatile molecule for chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-nitrophenyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-nitrobenzyl bromide with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2-nitrophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-N-(2-nitrophenyl)cyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-nitrophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring can also interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-(2-nitrophenyl)cyclopropane-1-carboxamide is unique due to the combination of the nitro and carboxamide functional groups with the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2-dimethyl-N-(2-nitrophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2)7-8(12)11(15)13-9-5-3-4-6-10(9)14(16)17/h3-6,8H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVFSWOONYHTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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